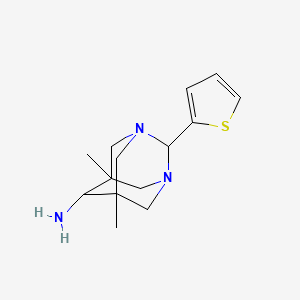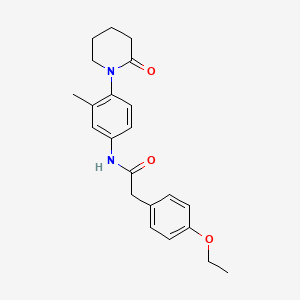![molecular formula C23H15F2NO2 B2375635 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-77-2](/img/structure/B2375635.png)
3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolinone structure, which is a type of heterocyclic compound. The molecule also contains two fluorobenzoyl groups, which are aromatic rings (benzene) with a fluorine atom and a carbonyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The fluorobenzoyl groups would contribute to the electron-withdrawing nature of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinolinone ring and the fluorobenzoyl groups. The carbonyl group in the quinolinone ring could potentially undergo nucleophilic addition reactions. The fluorine atoms in the fluorobenzoyl groups are quite electronegative, which could make these positions susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzoyl groups could increase its lipophilicity, potentially affecting its solubility in various solvents. The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations in Organic Chemistry
Research on quinoline derivatives, which share structural similarities with the compound , highlights their efficiency as fluorophores widely utilized in biochemistry and medicine for studying biological systems. The quest for new compounds with heightened sensitivity and selectivity is ongoing due to their promising applications as potential antioxidants and radioprotectors. The synthesis of new quinoline derivatives via reactions of 2-chloro-4-methylquinolines with aminobenzoic acids demonstrates the chemical versatility and potential for creating sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Antimicrobial Properties
Fluorinated quinazoline derivatives have been explored for their potential as antitumor and antimicrobial agents. The synthesis and characterization of novel 4(3H)-quinazolinone derivatives, including structural analogs to the compound of interest, have been carried out to screen for anti-inflammatory and analgesic activities. This highlights the compound's relevance in developing new therapeutic agents (Farag et al., 2012). Additionally, fluoroquinolones, closely related to the chemical structure , have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting the potential utility of similar compounds in antibiotic drug development (Kuramoto et al., 2003).
Antiviral Activity
Research on fluorine-containing quinazolines, including structures similar to the specified compound, has indicated their prospects in antiviral applications. The synthesis of specific derivatives and their testing against viruses such as monkeypox, smallpox vaccine, and ectromelia virus demonstrate the compound's potential role in creating new active substances for antiviral therapy (Lipunova et al., 2012).
Optoelectronic Applications
The investigation into the photophysics of valence tautomers of isoquinolinone derivatives, which share a common structural motif with the compound , reveals dual fluorescence emission. This unique property, dependent on the solvent, positions such molecules as outstanding candidates for sensors and other optoelectronic applications, where the ability to exhibit dual fluorescence can be harnessed for advanced material science applications (Craig et al., 2009).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. The fluorobenzoyl groups might enhance the compound’s ability to penetrate biological membranes due to the lipophilic nature of fluorine .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-11-9-15(10-12-17)22(27)19-14-26(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)28/h1-12,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEUVBYGKPCHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
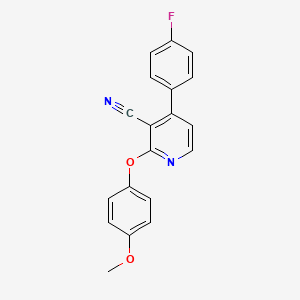
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
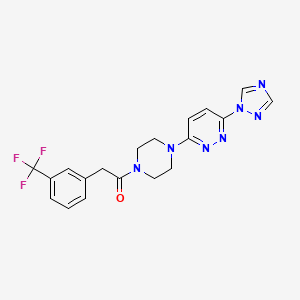
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
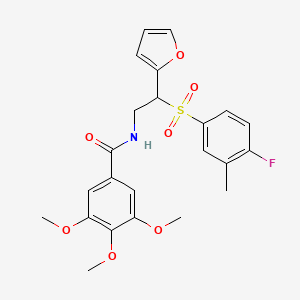
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)
